molecular formula C21H14FN3O3S B14955055 methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

Cat. No.: B14955055
M. Wt: 407.4 g/mol
InChI Key: ZWJKAXLLSSWEDO-PWFSRHFBSA-N
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Description

Methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound that features a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the (E)-2-(4-fluorophenyl)ethenyl group: This step may involve a Heck reaction or similar coupling reaction.

    Esterification: The final step involves esterification to form the methyl benzoate moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thiazole ring.

    Reduction: Reduction of the ethenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or hydrogenation catalysts.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets.

Industry

In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Z)-{2-[(E)-2-phenylethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate
  • Methyl 4-[(Z)-{2-[(E)-2-(4-chlorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

Uniqueness

The presence of the 4-fluorophenyl group in methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate may impart unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H14FN3O3S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C21H14FN3O3S/c1-28-20(27)15-7-2-14(3-8-15)12-17-19(26)25-21(29-17)23-18(24-25)11-6-13-4-9-16(22)10-5-13/h2-12H,1H3/b11-6+,17-12-

InChI Key

ZWJKAXLLSSWEDO-PWFSRHFBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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